molecular formula C7H6N2O2 B038760 5-Nitro-2-vinylpyridine CAS No. 119836-85-0

5-Nitro-2-vinylpyridine

Cat. No. B038760
M. Wt: 150.13 g/mol
InChI Key: HJNIFVJEIFDBNO-UHFFFAOYSA-N
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Description

5-Nitro-2-vinylpyridine is a chemical compound with the formula C7H6N2O2 and a molecular weight of 150.13 g/mol . It is a nitro compound used for research and development .


Chemical Reactions Analysis

A [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and 5-nitro-2-vinylpyridine with no catalyst in acetonitrile to produce spiro [pyrrolidin-oxindoles] has been investigated .

Scientific Research Applications

  • Synthesis of Uridine Derivatives : Komor et al. (2012) described a method for synthesizing 5-nitro-2-pyridyl 1-thioglycosides. These compounds are used to create uridine derivatives, which show potential as glycosyltransferase inhibitors, by linking 2-deoxyglucose and 2-deoxygalacto. This illustrates the compound's utility in synthesizing biologically active molecules (Komor et al., 2012).

  • Molecular Diode and Nano-Actuator : Derosa, Guda, and Seminario (2003) found that 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecules can exhibit charge-induced conformational switching. This property makes them suitable for applications like memory devices or nano-actuators, where control of ring rotation through charging with a bias voltage is crucial (Derosa, Guda, & Seminario, 2003).

  • Catalysis in Hydrogenation Reactions : Xu, Xi, Shi, and Cao (2000) demonstrated that the VPy-NVP-Pd complex catalyst is effective in hydrogenating aromatic nitro compounds, with optimal activity at a specific molar ratio (Xu, Xi, Shi, & Cao, 2000).

  • Antibacterial Activity Monitoring : Farkas et al. (2006) reported that the catalytic reduction of 5-nitrofuran compounds by a Rh complex on poly(4-vinylpyridine) can be used to assess their antibacterial activity (Farkas et al., 2006).

  • Pharmaceutical Synthesis : Tabakovic and Tabaković (1999) found that crosslinked poly(vinylpyridine)-supported acids catalyze the formation of nifuroxazide, a drug for treating acute bacterial diarrhea, with high yield and purity (Tabakovic & Tabaković, 1999).

Safety And Hazards

The safety data sheet for a related compound, 2-Hydroxy-5-nitropyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-ethenyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNIFVJEIFDBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630502
Record name 2-Ethenyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-vinylpyridine

CAS RN

119836-85-0
Record name 2-Ethenyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.5 g of 2-chloro-5-nitro-pyridine (3.15 mmol), 1.2 g of tributyl-vinyl-stannane (3.78 mmol), 0.036 g of tetrakistriphenylphosphinpalladium(0) (0.03 mmol), and 0.024 g of triphenylphosphin (0.09 mmol) were dissolved in 20 ml of toluene and stirred for 2 h under reflux. Upon cooling to room temperature, 10 ml of water were added, the agueous layer was extracted with ethyl acetate, and the combined organic layers were washed with saturated sodium chloride, dried over magnesium sulfate, filtered, and the solvent evaporated under reduced pressure. The crude product was purified via silica gel chromatography with cyclohexane/ethyl acetate (10%). Fractions containing the product were combined, the solvent evaporated to yield 0.528 g of the desired product.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.024 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 20 ml, microwave tube was added 2-bromo-5-nitropyridine (0.20 g, 0.98 mmol), potassium vinyltrifluoroborate (145 mg, 1.1 mmol), PdCl2(dppf)-CH2Cl2 complex (40 mg, 0.049 mmol), and a stir bar. The tube was sealed, and ethanol (6 mL) and triethylamine (0.41 mL, 3.0 mmol) was added via syringe. The mixture was purged three times with nitrogen and then heated to 120° C. for 30 minutes. LC at that point showed mostly product. The reaction was diluted with DCM, adsorbed onto silica gel, and purified by silica gel flash chromatography (Hexane:EtOAc). LC-MS (IE, m/z): 151 [M+1]+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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